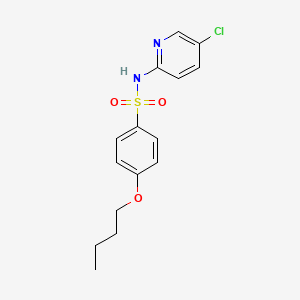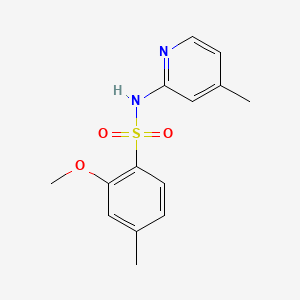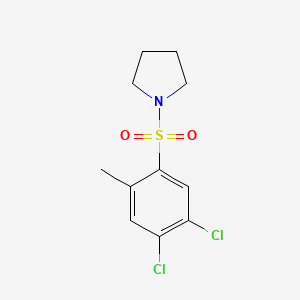
3-methyl-4-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The final step involves the alkylation of the sulfonamide with 3-methyl-4-propoxybenzene under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-methyl-4-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkylated sulfonamides.
科学的研究の応用
3-methyl-4-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-methyl-4-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- 3-ethyl-4-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
- 3-methyl-4-butoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
Uniqueness
3-methyl-4-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The quinoline moiety provides a planar structure that can interact with nucleic acids, while the sulfonamide group offers versatility in forming hydrogen bonds with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1374680-60-0 |
|---|---|
分子式 |
C19H20N2O3S |
分子量 |
356.4g/mol |
IUPAC名 |
3-methyl-4-propoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-3-10-24-19-9-8-17(11-14(19)2)25(22,23)21-16-12-15-6-4-5-7-18(15)20-13-16/h4-9,11-13,21H,3,10H2,1-2H3 |
InChIキー |
GMAZCJLIWFREKE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)


![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)
amine](/img/structure/B602868.png)

![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)

amine](/img/structure/B602877.png)

amine](/img/structure/B602879.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)
